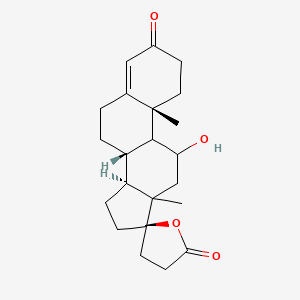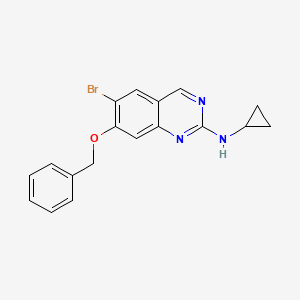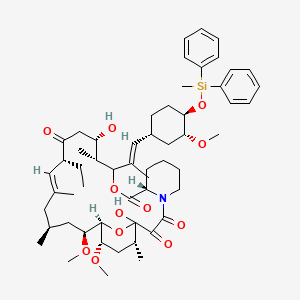
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is a synthetic derivative of Ascomycin, a potent immunosuppressive agent. This compound is characterized by the presence of a methyl(diphenyl)silyl group and an epimeric mixture at the 19th position. It has a molecular formula of C56H81NO12Si and a molecular weight of 988.327 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves multiple steps, starting from AscomycinThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
化学反应分析
Types of Reactions
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the silyl group or other reactive sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) has several scientific research applications:
Chemistry: Used as a protected intermediate in the synthesis of epimeric derivatives of Ascomycin.
Biology: Studied for its immunosuppressive properties and potential therapeutic applications in autoimmune diseases.
Medicine: Investigated for its potential use in organ transplantation and treatment of inflammatory conditions.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
作用机制
The mechanism of action of Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) involves binding to immunophilin proteins, which inhibits the activity of calcineurin. This inhibition prevents the activation of T-cells and the production of pro-inflammatory cytokines, leading to immunosuppression. The molecular targets include FK506-binding proteins (FKBPs) and the calcineurin pathway .
相似化合物的比较
Similar Compounds
Ascomycin: The parent compound, known for its potent immunosuppressive properties.
Tacrolimus: Another immunosuppressive agent with a similar mechanism of action.
Sirolimus: An immunosuppressant with a different mechanism, targeting the mTOR pathway.
Uniqueness
Methyl(diphenyl)silyl 19-Epi Ascomycin(alpha/beta Mixture) is unique due to its specific structural modifications, which enhance its stability and selectivity. The presence of the methyl(diphenyl)silyl group and the epimeric mixture at the 19th position provide distinct pharmacokinetic and pharmacodynamic properties compared to similar compounds .
属性
分子式 |
C56H81NO12Si |
|---|---|
分子量 |
988.3 g/mol |
IUPAC 名称 |
(9S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-[methyl(diphenyl)silyl]oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C56H81NO12Si/c1-11-41-29-35(2)28-36(3)30-49(65-8)52-50(66-9)32-38(5)56(63,68-52)53(60)54(61)57-27-19-18-24-44(57)55(62)67-51(39(6)45(58)34-46(41)59)37(4)31-40-25-26-47(48(33-40)64-7)69-70(10,42-20-14-12-15-21-42)43-22-16-13-17-23-43/h12-17,20-23,29,31,36,38-41,44-45,47-52,58,63H,11,18-19,24-28,30,32-34H2,1-10H3/b35-29+,37-31+/t36-,38+,39+,40-,41+,44-,45-,47+,48+,49-,50-,51?,52+,56?/m0/s1 |
InChI 键 |
ZTHHJZKTDWZCTE-HAFGXBPJSA-N |
手性 SMILES |
CC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H](C(O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)OC([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)/C)O)C)OC)OC)C)\C |
规范 SMILES |
CCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C5=CC=CC=C5)C6=CC=CC=C6)C)O)C)OC)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-((4-Carboxybutyl)amino)phenyl)-1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13854143.png)
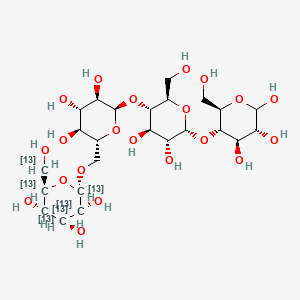
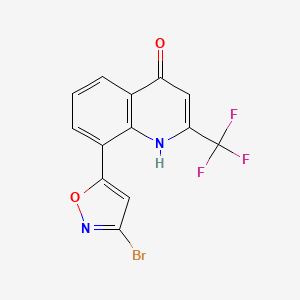
![benzyl (8Z)-2-oxo-4,6,7,9a-tetrahydro-3aH-[1,3,2]dioxathiolo[4,5-c]azocine-5-carboxylate](/img/structure/B13854171.png)
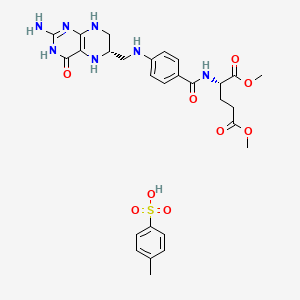
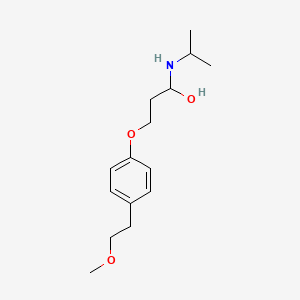
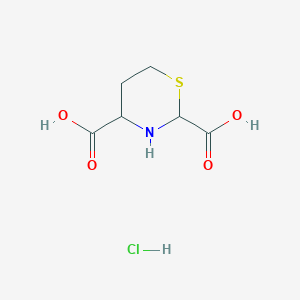
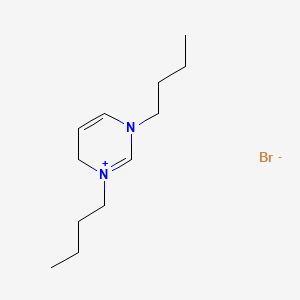
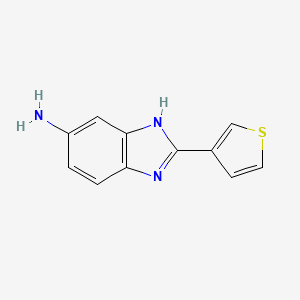

![N-[6-(Biotinamido)hexanoyl]-(R)-2-amino-2-carboxyethylmethanethiosulfonate](/img/structure/B13854205.png)
![(R)-7-(Hydroxymethyl)-7,8-dihydro-6H-dibenzo[b,d]oxocine-3,7,10,11-tetraol](/img/structure/B13854210.png)
